molecular formula C6H12S B2458935 2-(1-Methylcyclopropyl)ethanethiol CAS No. 2229263-31-2

2-(1-Methylcyclopropyl)ethanethiol

Cat. No.: B2458935
CAS No.: 2229263-31-2
M. Wt: 116.22
InChI Key: CLXUMYLUOQJVHU-UHFFFAOYSA-N
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Description

2-(1-Methylcyclopropyl)ethanethiol is an organic compound with the molecular formula C6H12S. It is a thiol, which means it contains a sulfur atom bonded to a hydrogen atom (-SH group). Thiols are known for their strong, often unpleasant odors, and they play significant roles in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylcyclopropyl)ethanethiol typically involves the reaction of 1-methylcyclopropylmethanol with hydrogen sulfide in the presence of a catalyst. This reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired thiol compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the continuous removal of products, which increases the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylcyclopropyl)ethanethiol undergoes several types of chemical reactions, including:

    Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized to form 2-(1-Methylcyclopropyl)ethane-1,2-disulfide.

    Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and hydrochloric acid.

    Substitution: Thiols can undergo nucleophilic substitution reactions where the -SH group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include bromine (Br2) and iodine (I2).

    Reduction: Zinc (Zn) and hydrochloric acid (HCl) are commonly used reducing agents.

    Substitution: Alkyl halides are often used in substitution reactions with thiols.

Major Products Formed

    Oxidation: 2-(1-Methylcyclopropyl)ethane-1,2-disulfide.

    Reduction: this compound (from disulfide).

    Substitution: Various substituted thiol derivatives depending on the reactants used.

Scientific Research Applications

2-(1-Methylcyclopropyl)ethanethiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Thiols play a crucial role in biological systems, particularly in the formation of disulfide bonds in proteins.

    Medicine: Thiol-containing compounds are investigated for their potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Thiols are used in the production of polymers, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1-Methylcyclopropyl)ethanethiol involves its ability to form disulfide bonds. In biological systems, thiols can undergo oxidation to form disulfides, which are important for maintaining the structural integrity of proteins. The formation and reduction of disulfide bonds are crucial for protein folding and function.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methylcyclopropyl)acetic acid: This compound has a similar cyclopropyl group but contains a carboxylic acid functional group instead of a thiol.

    1-Methylcyclopropylmethanol: This compound is a precursor in the synthesis of 2-(1-Methylcyclopropyl)ethanethiol and contains a hydroxyl group instead of a thiol.

Uniqueness

This compound is unique due to its thiol functional group, which imparts distinct chemical reactivity and biological activity. The presence of the cyclopropyl group also adds to its uniqueness, as cyclopropyl-containing compounds often exhibit interesting chemical properties due to the ring strain in the cyclopropane ring.

Properties

IUPAC Name

2-(1-methylcyclopropyl)ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12S/c1-6(2-3-6)4-5-7/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXUMYLUOQJVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)CCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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